

# early-phase clinical development of brexpiprazole

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Early-Phase Clinical Development of **Brexpiprazole** 

## Introduction

Brexpiprazole (marketed as Rexulti®) is a second-generation (atypical) antipsychotic classified as a Serotonin-Dopamine Activity Modulator (SDAM).[1] It was discovered by Otsuka Pharmaceutical and is co-developed with Lundbeck.[2] Brexpiprazole is approved for the treatment of schizophrenia and as an adjunctive therapy to antidepressants for Major Depressive Disorder (MDD).[3][4] Its development was driven by the goal of creating a therapy with a balanced efficacy and tolerability profile, building upon the pharmacology of earlier dopamine D2 receptor partial agonists like aripiprazole.[1] This guide provides a detailed overview of the foundational preclinical and early-phase clinical studies that characterized the core pharmacological and clinical properties of brexpiprazole.

# **Mechanism of Action and Pharmacodynamics**

The therapeutic effects of **brexpiprazole** are believed to be mediated through a combination of partial agonist activity at serotonin 5-HT1A and dopamine D2/D3 receptors, and antagonist activity at serotonin 5-HT2A receptors. This multifaceted receptor profile distinguishes it from other antipsychotics and contributes to its clinical effects.

• Dopamine D2 and D3 Receptors: **Brexpiprazole** acts as a partial agonist at D2 and D3 receptors. This allows it to modulate dopaminergic activity, reducing neurotransmission in hyperdopaminergic states (like the mesolimbic pathway in psychosis) and potentially



increasing it in hypodopaminergic states (like the mesocortical pathway associated with negative and cognitive symptoms). Compared to aripiprazole, **brexpiprazole** exhibits lower intrinsic activity at the D2 receptor, which is thought to contribute to a lower risk of activating side effects such as akathisia and insomnia.

- Serotonin 5-HT1A Receptors: As a partial agonist at 5-HT1A receptors, brexpiprazole may
  contribute to anxiolytic and antidepressant effects. It is more potent at 5-HT1A receptors
  compared to aripiprazole.
- Serotonin 5-HT2A Receptors: Potent antagonism at 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to mitigate extrapyramidal symptoms (EPS) and may improve negative symptoms and cognitive function by increasing dopamine release in specific brain regions.
- Other Receptors: **Brexpiprazole** also acts as an antagonist at various other receptors, including noradrenergic α1B/2C receptors, which may be relevant to its overall clinical profile. It has a moderate affinity for the histamine H1 receptor, suggesting a potential for sedation and weight gain, though preclinical studies suggested this effect would be weak.

# **Data Presentation: Receptor Binding Profile**

The following table summarizes the in vitro receptor binding affinities of **brexpiprazole** for various key monoaminergic receptors.



| Receptor                               | Binding Affinity (Ki, nM) | Pharmacological Activity |
|----------------------------------------|---------------------------|--------------------------|
| Serotonin 5-HT1A                       | 0.12                      | Partial Agonist          |
| Dopamine D2                            | 0.30                      | Partial Agonist          |
| Serotonin 5-HT2A                       | 0.47                      | Antagonist               |
| Noradrenergic α2C                      | 0.59                      | Antagonist               |
| Dopamine D3                            | 1.1                       | Partial Agonist          |
| Serotonin 5-HT2B                       | 1.9                       | Antagonist               |
| Noradrenergic α1D                      | 2.6                       | Antagonist               |
| Serotonin 5-HT7                        | 3.7                       | Antagonist               |
| Noradrenergic α1A                      | 3.8                       | Antagonist               |
| Histamine H1                           | 19                        | Antagonist               |
| Noradrenergic α1B                      | 0.17                      | Antagonist               |
| (Data sourced from DrugBank<br>Online) |                           |                          |

**Visualization: Signaling Pathway** 





Click to download full resolution via product page

Caption: Brexpiprazole's multimodal action on key dopamine and serotonin receptors.

## **Pharmacokinetics**

Early-phase studies established a predictable pharmacokinetic profile for **brexpiprazole**, characterized by good oral absorption, extensive distribution, and a long elimination half-life, supporting a once-daily dosing regimen.

- Absorption: Brexpiprazole is well absorbed after oral administration, with an absolute bioavailability of 95%. Peak plasma concentrations are typically reached within 4 hours.
- Distribution: The drug is highly bound (>99%) to plasma proteins, primarily serum albumin and  $\alpha$ 1-acid glycoprotein. It distributes widely into body tissues.
- Metabolism: Brexpiprazole is extensively metabolized in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6. Its major metabolite, DM-3411, is



considered pharmacologically inactive and at steady-state represents 23% to 48% of the parent drug's exposure (AUC) in plasma.

 Excretion: Following a single oral dose, approximately 25% of the administered radioactivity is recovered in the urine and 46% in the feces. The terminal elimination half-life is long, ranging from 86 to 92 hours.

**Data Presentation: Pharmacokinetic Properties** 

| Parameter                                | Value                      | Reference |
|------------------------------------------|----------------------------|-----------|
| Absolute Oral Bioavailability            | 95%                        |           |
| Time to Peak Plasma Concentration (Tmax) | 4 hours                    | _         |
| Plasma Protein Binding                   | >99%                       | _         |
| Terminal Elimination Half-Life           | 86-92 hours                |           |
| Primary Metabolic Pathways               | CYP3A4, CYP2D6             | _         |
| Primary Route of Excretion               | Feces (~46%), Urine (~25%) | _         |

# **Early-Phase Clinical Development**

The early clinical development of **brexpiprazole** focused on establishing its safety, tolerability, pharmacokinetic profile, and effective dose range for the target indications of schizophrenia and MDD.

## **Phase I Studies**

Phase I trials were designed to assess the safety and pharmacokinetics of single and multiple ascending doses of **brexpiprazole** in healthy volunteers and specific populations, such as the elderly. These studies are crucial for determining the initial tolerability and dose progression for subsequent Phase II trials.

A typical Phase I study involves a randomized, double-blind, placebo-controlled design.

Participants are enrolled in sequential cohorts, each receiving a higher dose of the investigational drug than the previous cohort. Key assessments include frequent monitoring of



adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis). Pharmacokinetic sampling is performed at predefined intervals to determine parameters like Cmax, Tmax, AUC, and half-life. The decision to escalate to the next dose level is based on a thorough review of the safety and tolerability data from the current cohort.

Data Presentation: Overview of a Phase I Clinical Trial

**Design** 

| Trial Identifier                              | NCT01670279                                                                                                                                          |
|-----------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title                                   | A Phase 1 Study to Assess the<br>Safety/Tolerability of Brexpiprazole as<br>Adjunctive Therapy in Elderly Subjects With<br>Major Depressive Disorder |
| Design                                        | Multicenter, randomized, double-blind, placebo-<br>controlled, multiple ascending dose                                                               |
| Population                                    | Elderly subjects (age 70-85) with MDD on stable antidepressant therapy                                                                               |
| Intervention                                  | Sequential cohorts with titration and fixed-dose phases (e.g., 14-day titration followed by 14 days at 2 mg, then 14 days at 3 mg)                   |
| Primary Outcome                               | Safety and tolerability, assessed by incidence of AEs, laboratory values, vital signs, ECGs, and extrapyramidal symptom ratings                      |
| Key Findings                                  | Established the safety and tolerability profile in an elderly population, providing data to support dosing in this group.                            |
| (Information sourced from ClinicalTrials.gov) |                                                                                                                                                      |

**Visualization: Phase I Study Workflow** 





Click to download full resolution via product page

Caption: Workflow for a multiple ascending dose (MAD) Phase I clinical trial.

#### **Phase II Studies**

Phase II trials were conducted to evaluate the efficacy of **brexpiprazole** within a selected dose range and to further characterize its safety profile in patients with the target disease. These studies provided the first proof-of-concept for its therapeutic utility.

Phase II studies are typically randomized, double-blind, placebo-controlled trials involving several hundred patients. After a screening period to confirm diagnosis and eligibility, patients are often entered into a single-blind placebo run-in phase to exclude high placebo responders. Eligible patients are then randomized to receive either a fixed or flexible dose of **brexpiprazole**, placebo, or sometimes an active comparator. The primary efficacy endpoint is measured as the change from baseline to a predetermined time point (e.g., 6 or 8 weeks) on a validated disease-specific rating scale, such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia or the Montgomery-Åsberg Depression Rating Scale (MADRS) for MDD. Safety and tolerability are monitored throughout the trial.

## **Data Presentation: Summary of Phase II Trials**

Table 4: Schizophrenia



| Parameter         | Description                                                                                                      |
|-------------------|------------------------------------------------------------------------------------------------------------------|
| Study Design      | Randomized, double-blind, placebo-<br>controlled, active-comparator<br>(aripiprazole) Phase II study.            |
| Population        | Patients with an acute exacerbation of schizophrenia.                                                            |
| Intervention Arms | Brexpiprazole (0.25 mg fixed; 1.0±0.5 mg, 2.5±0.5 mg, 5.0±1 mg flexible doses), Placebo, Aripiprazole (15±5 mg). |
| Primary Endpoint  | Change from baseline in PANSS total score at Week 6.                                                             |

| Key Outcome | This initial Phase II study did not demonstrate statistically significant separation from placebo for the **brexpiprazole** or aripiprazole groups, highlighting the challenges of dose-finding. Data from this and subsequent pivotal trials informed the selection of 2 mg and 4 mg as effective doses. |

Table 5: Major Depressive Disorder (Adjunctive Therapy)

| Parameter         | Description                                                                                                                      |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Study Design      | Phase II, randomized, double-blind, placebo-controlled study (e.g., Trial 331-08-211).                                           |
| Population        | Adult patients with MDD who had an inadequate response to 1-3 standard antidepressant treatments (ADTs).                         |
| Intervention Arms | Adjunctive brexpiprazole (e.g., flexible doses of 0.5±0.25 mg/day; 1.5±0.5 mg/day) or adjunctive placebo, added to existing ADT. |
| Primary Endpoint  | Change from baseline in MADRS total score at Week 6.                                                                             |



| Key Outcome | Demonstrated that adjunctive **brexpiprazole** was superior to adjunctive placebo in reducing depressive symptoms. Doses below 1 mg/day were found to be ineffective, guiding the dose selection for Phase III trials. |

Visualization: Phase II Study Workflow





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. [Preclinical pharmacological profiles and clinical efficacy of the novel antipsychotic drug brexpiprazole (REXULTI® Tablets 1 mg, 2 mg)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the approval history and clinical development pathway of Rexulti? [synapse.patsnap.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [early-phase clinical development of brexpiprazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667787#early-phase-clinical-development-of-brexpiprazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com